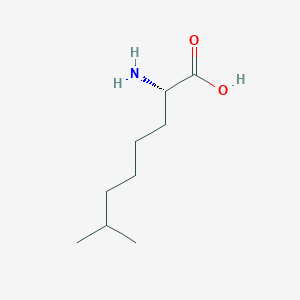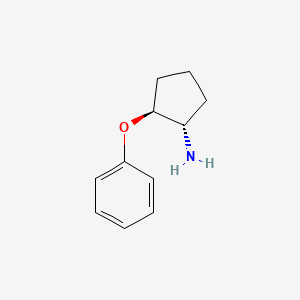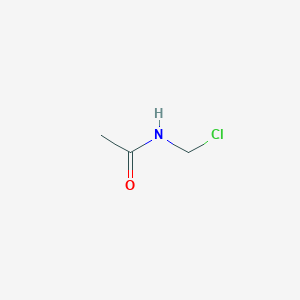![molecular formula C13H7ClN4 B12950932 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a benzonitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile, can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Applications De Recherche Scientifique
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of drugs targeting various biological pathways.
Material Sciences: The compound and its derivatives have applications in the development of organic light-emitting diodes (OLEDs) due to their photophysical properties.
Biological Research: It is used in the study of cellular signaling pathways and as a tool compound in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, thereby modulating the expression of target genes involved in immune responses . As an inhibitor of JAK1 and JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-a]pyridine: Another structural isomer with different biological activities and applications.
Uniqueness
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its ability to act as an inverse agonist and inhibitor of multiple targets makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H7ClN4 |
|---|---|
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
4-(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-11-5-12(18-13(6-11)16-8-17-18)10-3-1-9(7-15)2-4-10/h1-6,8H |
Clé InChI |
CDYYDUXNFWPTTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC(=CC3=NC=NN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


